molecular formula C7H14ClN2PS B14294665 N-Ethyl-N',N'-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride CAS No. 113116-20-4

N-Ethyl-N',N'-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride

Cat. No.: B14294665
CAS No.: 113116-20-4
M. Wt: 224.69 g/mol
InChI Key: RCOTXKNBQURHRV-UHFFFAOYSA-N
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Description

N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is a complex organic compound with a unique structure that includes both alkyne and phosphorodiamidothioic chloride functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride typically involves the reaction of N-ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylamine with phosphorodiamidothioic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Quality control measures are implemented to monitor the reaction conditions and the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated amines or alkanes.

    Substitution: Formation of substituted phosphorodiamidothioic derivatives.

Scientific Research Applications

N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride involves its interaction with specific molecular targets. The alkyne group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The phosphorodiamidothioic chloride moiety can interact with metal ions or other electrophilic centers, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-2-propyn-1-amine: Similar structure but lacks the phosphorodiamidothioic chloride group.

    N-Ethyl-N-methyl-1-propanamine: Similar amine structure but different functional groups.

    N,N-Dimethylethylamine: Similar amine structure but lacks the alkyne and phosphorodiamidothioic chloride groups.

Uniqueness

N-Ethyl-N’,N’-dimethyl-N-prop-2-yn-1-ylphosphorodiamidothioic chloride is unique due to the presence of both alkyne and phosphorodiamidothioic chloride functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Properties

CAS No.

113116-20-4

Molecular Formula

C7H14ClN2PS

Molecular Weight

224.69 g/mol

IUPAC Name

N-[chloro(dimethylamino)phosphinothioyl]-N-ethylprop-2-yn-1-amine

InChI

InChI=1S/C7H14ClN2PS/c1-5-7-10(6-2)11(8,12)9(3)4/h1H,6-7H2,2-4H3

InChI Key

RCOTXKNBQURHRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC#C)P(=S)(N(C)C)Cl

Origin of Product

United States

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